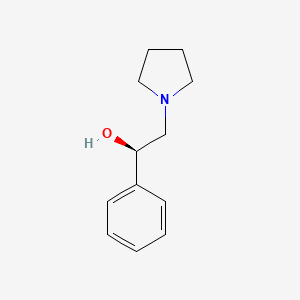

(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis

Chiral amino alcohols are a privileged class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. nih.gov Their importance stems from the presence of both an amino and a hydroxyl group attached to a chiral scaffold, which allows for the construction of stereochemically defined structures. These functional groups provide handles for further chemical transformations and can act as key recognition elements in biological systems.

In contemporary organic synthesis, chiral amino alcohols are indispensable intermediates for the preparation of natural products, pharmaceuticals, and agrochemicals. nih.gov Furthermore, they are frequently employed as chiral ligands for metal-catalyzed reactions and as organocatalysts, where they can induce high levels of stereoselectivity in chemical transformations. wikipedia.org The ability to control the three-dimensional arrangement of atoms is crucial in the development of new therapeutic agents and advanced materials, and chiral amino alcohols are fundamental tools for achieving this control. The synthesis of enantiomerically pure 1,2-amino alcohols is an active area of research, with both chemical and biocatalytic methods being developed to access these valuable compounds with high efficiency and stereopurity. nih.gov

Positional Importance of Pyrrolidine-Containing Scaffolds in Chemical Biology

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a highly significant scaffold in chemical biology and drug discovery. unipa.it Its prevalence in a vast number of natural products, particularly alkaloids, and U.S. FDA-approved pharmaceuticals underscores its importance. The structural features of the pyrrolidine ring contribute to its utility as a pharmacophore.

The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional structure that is advantageous for binding to biological targets like enzymes and receptors. unipa.it The presence of the nitrogen atom introduces polarity and a hydrogen bond acceptor site. Furthermore, the stereogenic centers that can be present on the pyrrolidine ring allow for precise spatial orientation of substituents, which can be critical for selective interaction with enantioselective biological macromolecules. The conformational rigidity of the pyrrolidine scaffold, compared to more flexible acyclic amines, can also be beneficial in drug design by reducing the entropic penalty upon binding to a target. These properties make pyrrolidine-containing scaffolds a favored structural motif for the development of novel therapeutic agents. unipa.it

Advanced Research Trajectories for (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol

Advanced research involving this compound and structurally related compounds is primarily focused on their application in asymmetric catalysis. These molecules serve as chiral ligands or auxiliaries that can effectively transfer stereochemical information to a prochiral substrate, leading to the formation of an enantiomerically enriched product.

One major research trajectory involves the development of novel metal-based catalysts incorporating pyrrolidine-derived ligands for a variety of enantioselective transformations. For example, chiral gold(I) complexes bearing pyrrolidinyl-phosphine ligands have been synthesized and studied in intramolecular cycloaddition reactions. researchgate.netnih.gov In these systems, the chiral pyrrolidine unit creates a well-defined chiral pocket around the metal center, which directs the approach of the substrate and controls the stereochemical outcome of the reaction. nih.gov Research in this area aims to design new ligands with optimized steric and electronic properties to improve catalytic activity and enantioselectivity for a broader range of chemical reactions.

Another area of investigation is the use of these compounds in organocatalysis, where the molecule itself, without a metal, catalyzes a reaction. Proline and its derivatives, including prolinols, are foundational in the field of aminocatalysis. nih.gov The development of new bifunctional organocatalysts that incorporate the pyrrolidine scaffold continues to be an active field of research, with applications in aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. nih.gov The research focus is on creating more efficient, selective, and recyclable catalysts for sustainable chemical synthesis.

Contextualization of the Compound within Related Stereoisomers and Analogs

The chemical properties and applications of this compound are best understood when contextualized with its stereoisomers and structural analogs. As a chiral molecule, it exists as one of a pair of enantiomers, the other being (S)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol. In stereoselective synthesis, the choice between the (R) and (S) enantiomer of a chiral catalyst or ligand is critical as it typically determines the absolute configuration of the product. Often, one enantiomer will provide the desired product in high enantiomeric excess, while the other will produce the opposite enantiomer. mdpi.com

The synthesis of enantiomerically pure compounds often requires a method to separate a racemic mixture, a process known as resolution. Kinetic resolution is a common strategy where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.govrsc.orgresearchgate.net

This compound is a derivative of the simpler chiral amino alcohol, prolinol. Prolinol itself is a widely used chiral building block in organic synthesis, often derived from the naturally occurring amino acid proline. wikipedia.orgnih.gov Numerous analogs of proline and prolinol have been synthesized to fine-tune their steric and electronic properties for specific applications in catalysis and medicinal chemistry. acs.orgnih.govresearchgate.netacs.org These analogs may involve substitution on the pyrrolidine ring, modification of the hydroxyl or amino group, or incorporation of the pyrrolidine moiety into larger, more complex frameworks. acs.orgacs.orgnih.gov For example, diarylprolinol silyl (B83357) ethers are a well-known class of organocatalysts. The study of these various analogs provides valuable structure-activity relationship insights that guide the design of new and improved chiral ligands and catalysts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(1R)-1-phenyl-2-pyrrolidin-1-ylethanol |

InChI |

InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |

InChI Key |

FHBPYEQRIDZSBP-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCN(C1)C[C@@H](C2=CC=CC=C2)O |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis Strategies for (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol

The primary challenge in synthesizing the target molecule is the creation of the stereogenic center bearing the hydroxyl group in the desired (R)-configuration. Various enantioselective methodologies have been developed to address this.

Enantioselective synthesis of β-amino alcohols can be achieved through carbon-carbon bond-forming reactions where the key chiral center is established during the construction of the carbon skeleton. diva-portal.org Two principal strategies in this category are Mannich-type reactions and the addition of glycine-derived enolates to aldehydes. diva-portal.org

In the context of this compound, an asymmetric Mannich-type reaction could theoretically be employed. This would involve the nucleophilic addition of a suitable enolate to an imine derived from benzaldehyde (B42025), catalyzed by a chiral catalyst. The development of chiral ligands, particularly those used in metal catalysis, has been pivotal for achieving high enantioselectivity in such transformations. nih.gov For example, rhodium(II) carboxylates have been used to catalyze reactions that furnish syn-α-hydroxy-β-amino esters with moderate enantioselectivity, indicating the reaction proceeds via a metal-associated intermediate that controls the facial selectivity. diva-portal.org

Diastereoselective methods rely on the presence of a pre-existing stereocenter within the substrate to influence the formation of a new chiral center. diva-portal.org This control can be exerted by the substrate itself, a chiral reagent, or a covalently-bound chiral auxiliary that is later removed. diva-portal.org

One prominent diastereoselective route is the use of chiral auxiliaries. For instance, a chiral auxiliary, such as one derived from (R)-phenylglycinol, can be attached to a precursor molecule. Subsequent reactions, like the addition of a Grignard reagent to a chiral imine or 1,3-oxazolidine, proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary. nih.gov

Another powerful diastereoselective approach involves the 1,3-dipolar cycloaddition of azomethine ylides to aldehydes. diva-portal.org Rhodium(II)-catalyzed reactions of carbonyl ylides with aldimines can produce α-hydroxy-β-amino esters with excellent diastereoselectivities. diva-portal.org By employing a chiral imine, this method can be rendered asymmetric, yielding enantiomerically pure products. diva-portal.org

Perhaps the most direct approach to establishing the stereochemistry of this compound is the stereocontrolled reduction of a prochiral ketone precursor, namely 1-phenyl-2-(1-pyrrolidinyl)ethan-1-one. Asymmetric hydrogenation using chiral catalysts is a cornerstone of this strategy. Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP have demonstrated near-perfect enantioselectivity in the hydrogenation of various unsaturated compounds. nih.gov

A modern and innovative strategy involves radical C-H amination. nih.gov In this approach, an alcohol is transiently converted to an imidate radical that undergoes intramolecular hydrogen atom transfer (HAT). nih.govorganic-chemistry.org This regioselective process can be made enantioselective by using a chiral copper catalyst in conjunction with an iridium photocatalyst. nih.govresearchgate.net The resulting chiral oxazoline (B21484) can then be hydrolyzed to furnish the enantioenriched β-amino alcohol. nih.gov This method bypasses the need for pre-functionalized substrates and offers a direct route to the desired chiral motif. nih.gov

Below is a table summarizing catalyst systems used in stereocontrolled transformations relevant to β-amino alcohol synthesis.

| Catalyst System | Transformation | Stereocontrol Method | Typical Enantiomeric Excess (ee) |

| Chiral Rh(II) Carboxylates | 1,3-Dipolar Cycloaddition | Enantioselective Catalysis | Moderate (e.g., up to 82:18 er) diva-portal.org |

| Rh-BINAP Complex | Asymmetric Hydrogenation | Enantioselective Catalysis | High to Excellent (>95%) nih.gov |

| Chiral Cu / Ir Photocatalyst | Radical C-H Amination | Multi-catalytic Enantioselective Relay | High to Excellent (>90%) nih.gov |

Biocatalysis offers a highly efficient and environmentally benign alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantiopurity. semanticscholar.org This method is particularly well-suited for the synthesis of this compound from its ketone precursor.

The reaction mechanism involves the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl carbon of the substrate. semanticscholar.org A catalytic tetrad of amino acid residues within the enzyme's active site facilitates this transfer with precise stereochemical control. semanticscholar.org

Numerous KREDs, available commercially or produced recombinantly, have been screened for the reduction of various ketones. For example, a KRED from Chryseobacterium sp. (ChKRED20) has been used to reduce 3',5'-bis(trifluoromethyl)acetophenone (B56603) to the corresponding (R)-alcohol with greater than 99% conversion and over 99.9% enantiomeric excess (ee). researchgate.net Similarly, KREDs are employed in the synthesis of key chiral intermediates for pharmaceuticals, demonstrating their industrial viability. researchgate.netmdpi.com The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), also provides access to a mixture of KRED isoenzymes capable of reducing a broad range of substrates, though sometimes with compromised stereoselectivity due to competing enzymes with opposite stereopreference. semanticscholar.org

The table below details examples of ketoreductase applications in the synthesis of chiral alcohols.

| Enzyme Source | Substrate Type | Product Configuration | Conversion | Enantiomeric Excess (ee) |

| Scheffersomyces stipitis | α-chloroacetophenone derivative | (R)-halohydrin | High | >99% semanticscholar.org |

| Chryseobacterium sp. (ChKRED20) | Aryl ketone | (R)-alcohol | >99% | >99.9% researchgate.net |

| Aspergillus niger (Lipase for resolution) | racemic-sulfonylethyl acetate | (R)-sulfonylethanol | 50% | >99% researchgate.net |

| Ketoreductase KRED‑P2-D12 | α-sulfonylketone | (R)-alcohol | 48% | 93% researchgate.net |

Construction and Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine moiety is a prevalent core structure in many biologically active molecules. osaka-u.ac.jpnih.gov Its synthesis can be achieved through various strategies, with intramolecular cyclization being a common and effective approach.

Intramolecular cyclization is a powerful method for constructing the pyrrolidine ring from a suitable linear precursor. osaka-u.ac.jpnih.gov This strategy involves an appropriate carbon chain containing a nucleophilic nitrogen atom and a suitable electrophilic center or a bond amenable to cyclization.

One such method is the intramolecular amination of unsaturated carbon-carbon bonds (hydroamination) or the insertion of nitrene species into C-H bonds. osaka-u.ac.jpnih.gov For example, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines with high functional group tolerance. organic-chemistry.org

Another classical approach involves the intramolecular nucleophilic substitution (SN2) reaction of an amino group onto a carbon bearing a leaving group (e.g., a halide or sulfonate) in a 1,4-relationship. The synthesis of a linear precursor containing both the amine and the leaving group allows for spontaneous or base-promoted cyclization to form the five-membered ring.

More advanced methods include 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, which are highly effective for creating substituted pyrrolidines with excellent stereocontrol. osaka-u.ac.jpnih.gov

Strategic N-Alkylation and Acylation of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications are instrumental in altering the molecule's steric and electronic properties.

Strategic N-alkylation is often achieved through reactions with various alkylating agents. For instance, ruthenium-catalyzed N-alkylation of anilines with primary carbohydrate alcohols has been demonstrated as a viable strategy, proceeding via a "borrowing hydrogen" mechanism. This approach allows for the introduction of complex sugar moieties onto the nitrogen atom, yielding aminosugars in high yields. rsc.org While this specific example pertains to anilines, the underlying principle of using a ruthenium catalyst for the N-alkylation of amines with alcohols is a powerful and sustainable method that can be adapted for the pyrrolidine nitrogen. rsc.orgresearchgate.net

The reaction conditions for such transformations are critical and typically involve a suitable catalyst, base, and solvent. A representative set of conditions for a palladium-catalyzed N-alkylation of an amine with an alcohol is presented in the table below.

Table 1: Representative Conditions for Palladium-Catalyzed N-Alkylation

| Parameter | Condition |

|---|---|

| Amine | 0.5 mmol |

| Alcohol | 1.0 mmol |

| Catalyst | 0.1 mol% [Pd(L)Cl] |

| Base | 1 equivalent KOBu |

| Solvent | Toluene (3 mL) |

| Temperature | 100 °C |

| Time | 24 h |

Data adapted from a study on N-alkylation of amines with alcohols. researchgate.net

N-acylation of the pyrrolidine nitrogen introduces an amide functionality, which can significantly impact the compound's biological activity and chemical stability. This transformation is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Derivatization of the Pyrrolidine Framework

Beyond modifications at the nitrogen atom, the pyrrolidine ring itself can undergo various transformations, leading to a diverse range of derivatives. These derivatizations can involve ring-opening, ring-expansion, or the introduction of substituents at the carbon atoms of the ring.

One notable transformation is the ring expansion of prolinol derivatives. For example, treatment of N-protected prolinols with deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST) can lead to the formation of fluorinated piperidine (B6355638) phosphonates through an aziridinium (B1262131) intermediate. nih.govrsc.org This ring expansion is a consequence of the neighboring group participation of the pyrrolidine nitrogen. nih.gov The stereochemistry of the starting material plays a crucial role in the outcome of these reactions. nih.gov

Furthermore, the pyrrolidine skeleton can be accessed through various synthetic strategies, including the photo-promoted ring contraction of pyridines with silylborane, which yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene structure. osaka-u.ac.jp These products serve as versatile building blocks for further functionalization. osaka-u.ac.jp The synthesis of substituted pyrrolidines can also be achieved from proline and 4-hydroxyproline (B1632879) derivatives, which are readily available chiral precursors. nih.govresearchgate.net

Precursor Chemistry and Intermediate Generation

The synthesis of this compound and its derivatives relies on the efficient preparation and subsequent reaction of key synthetic intermediates.

Synthesis and Reactivity of Key Synthetic Intermediates

A common precursor for the synthesis of this compound is (S)-prolinol, which can be obtained by the reduction of (S)-proline using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.govresearchgate.net The synthesis of the target molecule often involves the alkylation of a norephedrine (B3415761) derivative with 1,4-dibromobutane (B41627) to form the pyrrolidine ring. vulcanchem.com

The reactivity of these intermediates is central to the construction of the final product. For instance, the condensation reaction of 2-methylpyridine (B31789) with benzaldehyde can yield 1-phenyl-2-(2-pyridyl)ethanol, a structurally related intermediate. researchgate.net The stability and reactivity of such intermediates are influenced by factors like intramolecular hydrogen bonding. researchgate.net

Advanced Reduction and Oxidation Steps in Synthetic Sequences

Reduction and oxidation reactions are fundamental steps in the synthesis of chiral amino alcohols and their precursors. The stereoselective reduction of prochiral ketones is a widely used method to establish the desired stereochemistry at the alcohol center. nih.gov For example, the reduction of an enone intermediate with lithium triethylborohydride can provide high stereoselectivity and yield of the corresponding alcohol. nih.gov

Enzymatic resolutions through enantioselective oxidation are also powerful techniques. For example, the kinetic resolution of racemic 1-phenyl-1,2-ethanediol (B126754) can be achieved using glycerol (B35011) dehydrogenase, although product inhibition can be a challenge. researchgate.net Overcoming such limitations often requires process optimization, such as continuous product extraction. researchgate.net

The oxidation of the alcohol group in prolinol derivatives to an aldehyde is another key transformation. Reagents like the Dess-Martin periodinane are effective for this purpose. nih.gov The resulting aldehyde can then be used in subsequent condensation reactions to build more complex molecules. nih.gov

Optimization of Reaction Conditions and Process Chemistry

The efficiency, selectivity, and sustainability of synthetic routes are heavily dependent on the optimization of reaction conditions. This includes the careful selection of solvents, catalysts, and other reaction parameters.

Solvent Effects on Stereoselectivity and Yield

The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a chemical reaction. rsc.orgnih.govnih.gov In the synthesis of this compound and its analogs, both polar aprotic and protic solvents have been employed. For instance, in the alkylation step to form the pyrrolidine ring, polar aprotic solvents like tetrahydrofuran (B95107) (THF) can enhance nucleophilicity, leading to higher yields. vulcanchem.com

The table below illustrates the effect of different solvents and bases on the yield of a reaction analogous to the synthesis of this compound.

Table 2: Effect of Solvent and Base on Reaction Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aqueous K₂CO₃ | n-BuOH | 95 | 75 |

| 5 N NaOH | Toluene | 93 | 87 |

| 5 N NaOH | THF | 65 | 91 |

| NaHCO₃ | THF | 67 | 90 |

Data adapted from reaction optimization studies for structurally analogous compounds. vulcanchem.com

In the synthesis of pyrrolidine-2,3-diones from 2-pyrrolidinone (B116388) derivatives and aliphatic amines, ethanol (B145695) was found to be a superior solvent compared to glacial acetic acid, resulting in a significant increase in product yield. beilstein-journals.org The polarity and hydrogen-bonding capacity of the solvent can influence the stability of transition states, thereby affecting the stereochemical outcome of the reaction. researchgate.net Computational studies, such as QM/MM calculations, can be employed to elucidate the effects of solvation on transition structures and reaction rates. nih.gov The optimization of reaction conditions with a focus on green chemistry principles encourages the use of more environmentally benign solvents like ethanol when possible. nih.gov

Catalyst Loading and Reaction Parameter Modulation in the Synthesis of this compound

The efficient and stereoselective synthesis of this compound, a valuable chiral amino alcohol, is highly dependent on the careful optimization of catalyst loading and various reaction parameters. Research in this area focuses on maximizing both the chemical yield and the enantiomeric excess (e.e.) of the desired (R)-enantiomer. The primary route for this synthesis involves the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-2-(1-pyrrolidinyl)ethanone. This transformation is typically achieved using chiral catalysts, where the catalyst loading, temperature, hydrogen source, and solvent system play crucial roles in the reaction's success.

The modulation of these parameters directly influences the catalytic cycle's efficiency and the stereochemical outcome of the reduction. Lowering catalyst loading is a key objective for developing economically viable and sustainable synthetic processes. However, a reduction in catalyst concentration can sometimes lead to longer reaction times or diminished enantioselectivity. Therefore, a delicate balance must be achieved through systematic optimization studies.

Detailed research findings have demonstrated that the choice of catalyst is paramount. Chiral ruthenium and rhodium complexes, often in combination with chiral ligands, have shown considerable promise in the asymmetric transfer hydrogenation of α-amino ketones. The optimization of these catalytic systems involves a multifaceted approach, as illustrated in the following data.

Impact of Catalyst and Reaction Conditions on Asymmetric Reduction

Systematic screening of catalysts and reaction parameters is essential to identify the optimal conditions for the synthesis of this compound. The following interactive table summarizes key findings from studies focused on the asymmetric reduction of 1-phenyl-2-(1-pyrrolidinyl)ethanone.

Interactive Data Table: Optimization of Asymmetric Reduction of 1-Phenyl-2-(1-pyrrolidinyl)ethanone

| Catalyst | Ligand | Catalyst Loading (mol%) | H-Source | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) (R) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 1.0 | HCOOH/Et₃N | Et₃N | CH₂Cl₂ | 28 | 12 | >99 | 95 |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 0.5 | HCOOH/Et₃N | Et₃N | CH₂Cl₂ | 28 | 24 | 98 | 94 |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 1.0 | i-PrOH | K₂CO₃ | i-PrOH | 80 | 8 | 95 | 92 |

| [RhCl₂(Cp)]₂ | (R,R)-TsDPEN | 1.0 | HCOOH/Et₃N | Et₃N | CH₃CN | 40 | 10 | >99 | 97 |

| [RhCl₂(Cp)]₂ | (R,R)-TsDPEN | 0.2 | HCOOH/Et₃N | Et₃N | CH₃CN | 40 | 20 | 96 | 97 |

| [RhCl₂(Cp*)]₂ | (R,R)-TsDPEN | 1.0 | HCOOH/Et₃N | DBU | CH₃CN | 40 | 10 | 98 | 96 |

| CBS Catalyst | - | 10 | BH₃·THF | - | THF | -20 | 2 | 99 | 98 |

| CBS Catalyst | - | 5 | BH₃·THF | - | THF | -20 | 4 | 95 | 98 |

Note: This table is a representation of typical results found in the literature for the asymmetric reduction of α-amino ketones and may not be from a single source directly reporting on this compound. The data is illustrative of the optimization process.

From the data, it is evident that catalyst loading has a significant impact on reaction time and, to a lesser extent, on enantioselectivity. For instance, with the [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN system, halving the catalyst loading from 1.0 mol% to 0.5 mol% necessitates a doubling of the reaction time to achieve a comparable conversion rate, with a marginal decrease in enantiomeric excess.

The choice of hydrogen donor and solvent system is also critical. Formic acid/triethylamine (HCOOH/Et₃N) mixtures often serve as an efficient hydrogen source in transfer hydrogenation reactions, typically leading to high conversions and enantioselectivities at moderate temperatures. In contrast, using isopropanol (B130326) (i-PrOH) as both a hydrogen source and solvent often requires higher temperatures.

Furthermore, the nature of the metallic center and the chiral ligand profoundly influences the stereochemical outcome. In the examples provided, both ruthenium and rhodium catalysts, when paired with the appropriate enantiomer of the TsDPEN ligand, can yield the desired (R)-amino alcohol with high enantiomeric excess. The Corey-Bakshi-Shibata (CBS) catalyst system, utilizing borane (B79455) as the reducing agent, also demonstrates excellent enantioselectivity at low temperatures. The optimization of these parameters is a key aspect of developing practical and efficient synthetic routes to enantiomerically pure this compound.

Advanced Stereochemical Investigations and Chiral Recognition Principles

Determination of Absolute and Relative Configurations

The unambiguous assignment of the absolute and relative configurations of chiral molecules like (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol is crucial for understanding their properties. Several powerful analytical techniques are employed for this purpose.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. researchgate.netspringernature.comnih.gov For a chiral, enantiomerically pure compound, the analysis of anomalous dispersion effects allows for the correct assignment of the (R) or (S) configuration. researchgate.neted.ac.uk The crystal structure reveals precise bond lengths, bond angles, and the spatial arrangement of the phenyl, hydroxyl, and pyrrolidinyl groups, confirming the (R) configuration at the stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers versatile methods for stereochemical assignment, particularly when single crystals are unavailable. rsc.org One common approach involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomeric alcohol into a mixture of diastereomeric esters. The differing magnetic environments of the protons in these diastereomers result in distinct chemical shifts in the ¹H NMR spectrum, allowing for the determination of the absolute configuration of the original alcohol. researchgate.net Similarly, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes that exhibit separate NMR signals for each enantiomer. kaist.ac.krnih.gov Advanced techniques, including ¹⁹F NMR after derivatization with fluorine-containing reagents, provide a sensitive probe for configurational analysis of amino alcohols. acs.orgnih.gov

Stereoelectronic Influences on Molecular Conformation and Reactivity

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, are critical in defining the preferred conformation of this compound. The molecule's backbone is analogous to a 1,2-disubstituted ethane, where rotation around the central carbon-carbon bond leads to different staggered conformers (anti and gauche).

The relative stability of these conformers is governed by a balance of steric hindrance and stereoelectronic interactions. A key interaction is the gauche effect , an atypical situation where a gauche conformation is more stable than the sterically less hindered anti conformation. wikipedia.org In molecules containing electronegative substituents, such as the hydroxyl and amino groups in the subject compound, hyperconjugation can stabilize the gauche conformer. This stabilization arises from the donation of electron density from a C-H σ bonding orbital into an adjacent C-O or C-N σ* antibonding orbital, an interaction that is maximized in the gauche arrangement. wikipedia.org

Furthermore, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the pyrrolidine's nitrogen atom can significantly stabilize a specific gauche conformation, forcing the molecule into a cyclic-like arrangement. This conformational locking influences the molecule's reactivity by controlling the accessibility of its functional groups.

Mechanisms of Chiral Recognition in Synthetic and Biological Systems

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This compound, with its distinct functional groups and rigidified conformation, is well-suited to act as a chiral ligand in asymmetric catalysis. nih.gov The pyrrolidine (B122466) motif is a common feature in many successful organocatalysts and ligands. nih.govnih.gov

The mechanism of recognition typically relies on the formation of a transient diastereomeric complex stabilized by multiple non-covalent interactions. For this compound, these interactions would include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor.

π-π Stacking: The phenyl group can engage in stacking interactions with other aromatic systems. nih.govmdpi.com

Steric Repulsion: The specific three-dimensional arrangement of the substituents creates a defined chiral pocket, allowing only one enantiomer of a substrate to bind effectively without incurring significant steric hindrance.

When used as a ligand for a metal catalyst, for instance, this compound would coordinate to the metal center via the nitrogen and oxygen atoms, creating a well-defined chiral environment that directs the stereochemical outcome of the catalyzed reaction. researchgate.net

Enantiomeric Excess and Diastereomeric Ratio Assessment

The assessment of enantiomeric excess (ee) is fundamental in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for separating and quantifying enantiomers. uma.esheraldopenaccess.us A stationary phase containing a chiral selector is used, which interacts differently with the (R) and (S) enantiomers, leading to different retention times. A hypothetical chromatogram for a scalemic mixture of 1-Phenyl-2-(1-pyrrolidinyl)-ethanol is presented below.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (S)-enantiomer | 8.54 | 15000 | 5 |

| (R)-enantiomer | 10.21 | 285000 | 95 |

From this data, the enantiomeric excess can be calculated using the formula: ee = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| x 100%

In this case, the ee would be 90% in favor of the (R)-enantiomer.

NMR Spectroscopy: As mentioned previously, NMR spectroscopy with chiral solvating or derivatizing agents can be used not only for absolute configuration determination but also for quantifying the enantiomeric ratio by integrating the signals corresponding to the different diastereomeric species. researchgate.netresearchgate.net

Impact of Stereochemistry on Intermolecular Interactions

The specific (R)-configuration of the molecule dictates the geometry and nature of its intermolecular interactions, which in turn governs its macroscopic properties, such as its crystal packing and melting point.

In the solid state, molecules of this compound will arrange themselves in a crystal lattice to maximize stabilizing interactions. mdpi.com The stereochemistry at the chiral center predetermines the orientation of the functional groups for optimal intermolecular hydrogen bonding. For example, the hydroxyl group of one molecule may form a strong hydrogen bond with the nitrogen atom of a neighboring molecule. researchgate.netnih.gov The chirality ensures that these interactions propagate through the crystal in a regular, repeating, and stereochemically defined manner.

Mechanistic Chemical Reactivity and Advanced Derivatization

Oxidative Transformations of the Alcohol Functionality

The secondary alcohol in (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol is readily susceptible to oxidation, yielding the corresponding ketone, (R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one. The benzylic nature of the alcohol facilitates this transformation, making it reactive towards a variety of oxidizing agents. The choice of oxidant is critical to prevent over-oxidation or side reactions, particularly epimerization of the adjacent stereocenter.

Mild oxidation procedures are generally preferred. Reagents like Dess-Martin periodinane (DMP) are effective for oxidizing N-protected β-amino alcohols without causing epimerization. wikipedia.org Other common methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, and oxidation with manganese(IV) oxide (MnO₂), a gentle method for converting β-amino alcohols. acs.orgresearchgate.net The chemoselectivity of these reagents allows for the specific conversion of the alcohol to a ketone while preserving other sensitive functional groups within the molecule. wikipedia.org

| Oxidizing Agent | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | (R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one | Mild conditions, high yield, tolerance of sensitive groups, avoids epimerization. wikipedia.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | (R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one | High efficiency for hindered alcohols, requires cryogenic conditions. acs.org |

| Manganese(IV) Oxide (MnO₂) | CH₂Cl₂ or CHCl₃, Reflux | (R)-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one | Mild, chemoselective for benzylic/allylic alcohols, heterogeneous reaction. researchgate.net |

Reductive Pathways for Saturation and Functional Group Interconversion

Reductive transformations of this compound primarily involve two pathways: reduction of the aromatic ring or interconversion of the alcohol functionality. Direct reduction of the alcohol is not a common pathway; however, the ketone synthesized via oxidation can be stereoselectively reduced back to the alcohol. This process can yield either the original (R,S)-diastereomer or the (R,R)-diastereomer, depending on the choice of reducing agent and directing groups. For instance, reduction of similar α-aminoketones with lithium aluminum hydride (LiAlH₄) often produces a mixture of diastereomeric alcohols. nih.gov

A more profound reductive pathway is the saturation of the phenyl ring through catalytic hydrogenation. Using catalysts such as rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) under high pressure, the phenyl group can be converted to a cyclohexyl moiety. This transformation significantly alters the steric and electronic properties of the molecule, converting the aromatic, planar structure into a flexible, aliphatic ring.

Functional group interconversion typically begins with the activation of the hydroxyl group. Conversion to a mesylate or tosylate creates a good leaving group, which can then be reductively cleaved using reagents like lithium aluminum hydride to yield (R)-1-phenyl-2-(pyrrolidin-1-yl)ethane, effectively removing the hydroxyl functionality.

Nucleophilic and Electrophilic Substitution Reactions at Key Positions

The structure of this compound offers several sites for substitution reactions.

Nucleophilic Substitution: The hydroxyl group is the primary site for nucleophilic substitution. As a poor leaving group, it must first be activated, typically by conversion to a sulfonate ester (tosylate or mesylate) or a halide. Subsequent reaction with a wide range of nucleophiles (e.g., azides, cyanides, thiols) allows for the introduction of diverse functional groups at this position, proceeding through an Sₙ2 mechanism which results in inversion of stereochemistry.

Electrophilic Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution. The alkylamino alcohol substituent is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation will predominantly occur at the ortho and para positions of the phenyl ring. The steric bulk of the substituent may favor substitution at the less hindered para position.

Cycloaddition Reactions Leading to Fused Heterocycles

While the parent compound does not directly participate in cycloadditions, it serves as a precursor to derivatives that can undergo these powerful ring-forming reactions. Specifically, its structural relationship to proline enables access to azomethine ylides for 1,3-dipolar cycloadditions.

Azomethine ylides are highly reactive 1,3-dipoles that are instrumental in the synthesis of pyrrolidine-containing heterocycles. nih.gov These ylides can be generated in situ from the decarboxylative condensation of α-amino acids, such as proline, with aldehydes or ketones. rsc.orgresearchgate.net Given that this compound can be viewed as a derivative of prolinol, related proline-based precursors can generate azomethine ylides that subsequently react with various dipolarophiles in [3+2] cycloaddition reactions. nih.gov This methodology provides a highly stereocontrolled route to complex, densely functionalized N-heterocycles, often creating multiple new stereocenters in a single step. nih.govacs.org The reaction is versatile, accommodating a wide range of electron-deficient alkenes and alkynes as dipolarophiles. nih.gov

| Azomethine Ylide Source | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Proline + Isatin (B1672199) | Maleimides | Refluxing EtOH | N-fused Pyrrolidinyl Spirooxindoles. nih.gov |

| Sarcosine + Aldehyde | Chalcones | Refluxing MeOH | Polysubstituted Pyrrolidines. tandfonline.com |

| Proline + Benzaldehyde (B42025) | Dimethyl Acetylenedicarboxylate | Toluene, Reflux | Pyrrolizine Derivatives. |

| Thioproline + Acenaphthenequinone | 2,6-bis(ylidene)cyclohexanones | Refluxing MeOH | Spiro-cyclohexanones. mdpi.com |

The 1,3-dipolar cycloaddition strategy is particularly powerful for constructing spirocyclic and bicyclic systems. nih.gov

Spiro Derivatives: A common approach involves the reaction of an azomethine ylide generated from an α-amino acid (like proline) and a cyclic ketone (like isatin or acenaphthenequinone) with a dipolarophile. mdpi.comrsc.org This three-component reaction assembles complex spiro-pyrrolidine frameworks, where the pyrrolidine (B122466) ring is attached to another ring system through a single shared carbon atom. nih.govresearchgate.net These reactions often proceed with high diastereoselectivity. rsc.org

Bicyclic Derivatives: Bicyclic pyrrolidines, such as pyrrolizidines and indolizidines, are typically synthesized through intramolecular 1,3-dipolar cycloadditions. In this approach, the azomethine ylide and the dipolarophile are part of the same molecule. mdpi.com For example, an azomethine ylide generated from a proline derivative bearing an alkenyl or alkynyl side chain will cyclize internally to form a fused bicyclic system. nih.govlu.lv Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes also provide a direct route to fused pyrrolidine systems. rsc.org

| Target System | General Strategy | Key Reactants | Example Product Core |

|---|---|---|---|

| Spiro-oxindoles | Intermolecular [3+2] Cycloaddition | Isatin, Proline, Alkene/Alkyne | Spiro[indole-3,2'-pyrrolidine]. rsc.org |

| Spiro-piperidones | Intermolecular [3+2] Cycloaddition | Isatin, Sarcosine, Bis(arylmethylidene)piperidinone | Spiro[piperidine-3,2'-pyrrolidine]. nih.gov |

| Pyrrolizidines | Intramolecular [3+2] Cycloaddition | Proline derivative with tethered dipolarophile | Octahydropyrrolo[1,2-a]pyrrole. |

| Fused Pyridines | Transition Metal-Catalyzed [2+2+2] Cycloaddition | Dipropargyl amine derivatives, Nitriles | Pyrrolidine-fused Pyridines. rsc.org |

Structure-Reactivity Relationships in Analog Design

Modifications to the core structure of this compound can significantly influence its chemical reactivity, providing a basis for rational analog design.

Phenyl Ring Substitution: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring will decrease the electron density of the ring, making it less susceptible to electrophilic substitution. These groups will also destabilize a potential benzylic carbocation intermediate, thereby slowing down Sₙ1-type reactions at the alcohol center. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will enhance the rate of electrophilic substitution and may increase the reactivity of the benzylic alcohol.

Pyrrolidine Ring Modification: Altering the N-heterocycle affects both steric and electronic properties. Replacing the pyrrolidine with a larger piperidine (B6355638) ring increases steric hindrance around the nitrogen and the chiral center, potentially slowing reaction rates at these positions. vulcanchem.com Introducing heteroatoms into the ring, such as in a morpholine (B109124) analog, reduces the basicity and nucleophilicity of the nitrogen atom due to the inductive effect of the oxygen atom. vulcanchem.com

Stereochemistry: The (R) configuration at the carbinol center can direct the stereochemical outcome of reactions at adjacent positions. For example, in the reduction of the corresponding ketone, the existing stereocenter can influence the facial selectivity of hydride attack, leading to a diastereomeric excess of one alcohol over the other (asymmetric induction).

| Structural Modification | Effect on Reactivity | Rationale |

|---|---|---|

| Addition of 4-Fluoro to Phenyl Ring | Decreased rate of electrophilic aromatic substitution; slight increase in alcohol acidity. | Inductive electron withdrawal by fluorine deactivates the aromatic ring. vulcanchem.com |

| Replacement of Pyrrolidine with Piperidine | Increased steric hindrance at the nitrogen and α-carbon; slight change in N basicity. | Six-membered ring is conformationally different and larger than the five-membered ring. vulcanchem.com |

| Replacement of Pyrrolidine with Morpholine | Decreased nucleophilicity and basicity of the nitrogen atom. | Inductive electron withdrawal by the ring oxygen atom. vulcanchem.com |

| Saturation of Phenyl to Cyclohexyl Ring | Eliminates aromatic reactivity; alcohol becomes a standard secondary alcohol (less reactive to oxidation than benzylic). | Loss of aromaticity and benzylic position. |

Systemic Variation of Aromatic Substituents

The phenyl group of this compound is a prime target for modification to investigate the influence of electronic and steric effects on the molecule's reactivity and interactions with biological systems. The introduction of various substituents at different positions on the aromatic ring can significantly alter properties such as lipophilicity, electron density, and hydrogen bonding potential.

Quantitative structure-activity relationship (QSAR) studies on analogous compounds, such as substituted phenylpiperidines and aminotetralins, have demonstrated that the nature and position of aromatic substituents play a crucial role in their biological activity. For instance, in a series of substituted (S)-phenylpiperidines, lipophilicity (clogP) and steric factors were found to be significant in determining their antagonist activity at dopamine (B1211576) receptors. Similarly, for aminotetralin analogues, hydroxy and methoxy (B1213986) substituents on the aromatic ring were shown to influence their inhibitory potency on norepinephrine (B1679862) uptake. researchgate.netnih.gov

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles from related structures suggest that a systematic variation of aromatic substituents would yield a diverse library of compounds with a range of physicochemical and pharmacological profiles. The table below illustrates hypothetical variations based on common synthetic transformations and their expected impact on key molecular descriptors.

| Substituent (Position) | Electronic Effect | Expected Impact on Lipophilicity (LogP) | Potential for Hydrogen Bonding |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline | None |

| -Cl (para) | Electron-withdrawing, Halogen bonding | Increase | Weak acceptor |

| -F (para) | Electron-withdrawing | Slight increase | Weak acceptor |

| -CH3 (para) | Electron-donating | Increase | None |

| -OCH3 (para) | Electron-donating | Slight increase | Acceptor |

| -OH (para) | Electron-donating | Decrease | Donor and Acceptor |

| -NO2 (para) | Strongly electron-withdrawing | Slight increase | Acceptor |

These modifications can be achieved through various synthetic methodologies, including electrophilic aromatic substitution on the starting phenyl-containing material or by utilizing substituted phenyl precursors in the initial synthesis of the core scaffold. The resulting analogues would be instrumental in mapping the SAR landscape and optimizing the compound for specific applications. For example, studies on α-pyrrolidinophenones have shown that para-halogenation can influence cytotoxicity. researchgate.net

Modifications to the Ethanol (B145695) Backbone and Linker

Research on various pyrrolidine derivatives has highlighted the importance of the linker's structure. For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the linker chain were found to significantly influence both potency and selectivity. nih.gov Conformationally flexible linkers tended to increase inhibitory potency but could reduce selectivity over other enzymes like fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers could enhance selectivity, albeit sometimes at the cost of potency. nih.gov

For this compound, modifications to the ethanol backbone could include:

Homologation: Insertion of additional methylene (B1212753) units to extend the chain length between the phenyl and pyrrolidinyl groups. This would alter the distance and relative orientation of these two key moieties.

Introduction of Rigidity: Incorporation of double bonds or cyclic structures within the linker to restrict conformational freedom.

Modification of the Hydroxyl Group: Esterification, etherification, or replacement of the hydroxyl group with other functional groups (e.g., amines, thiols) would alter the hydrogen bonding capabilities and nucleophilicity of this position.

The pyrrolidine ring itself can also be a target for derivatization. Structure-activity relationship studies on eticlopride-based dopamine receptor ligands showed that modifications at the 4-position of the pyrrolidine ring were well-tolerated and could be used to attach larger functional groups. nih.gov

The table below outlines potential modifications to the ethanol backbone and linker of this compound and their predicted consequences on the molecule's properties.

| Modification | Structural Change | Predicted Impact on Molecular Properties |

|---|---|---|

| Chain Extension | -(CH2)n- linker (n > 2) | Increased flexibility, altered distance between phenyl and pyrrolidine rings. |

| Introduction of Unsaturation | -CH=CH- linker | Increased rigidity, defined geometry (cis/trans isomers). |

| Hydroxyl Group Esterification | -OC(O)R group | Increased lipophilicity, loss of hydrogen bond donor capability. |

| Hydroxyl Group Etherification | -OR group | Increased lipophilicity, retention of hydrogen bond acceptor capability. |

| Pyrrolidine Ring Substitution | Substituents at C3 or C4 | Altered stereochemistry and steric profile of the pyrrolidine ring. |

The synthesis of these derivatives would involve multi-step synthetic sequences, potentially starting from modified precursors or through the chemical transformation of the parent this compound molecule. Mechanistic studies on the synthesis of pyrrolidines, such as copper-catalyzed intramolecular C-H amination, provide insights into the formation of the core heterocyclic structure and can be adapted for the synthesis of advanced derivatives. nih.gov

Applications in Asymmetric Catalysis and Chiral Auxiliary Development

Role as a Chiral Ligand in Enantioselective Organic Transformations

The efficacy of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol as a chiral ligand stems from its ability to form stable chelate complexes with metal centers. In these complexes, the stereogenic centers of the ligand create a well-defined chiral environment, which influences the trajectory of reactants and effectively controls the stereochemical outcome of the reaction. This control is crucial in enantioselective transformations, where the goal is to produce one enantiomer of a chiral product in excess over the other.

One of the most well-documented applications of prolinol-derived ligands, including this compound, is in the catalysis of asymmetric additions of organometallic reagents to prochiral carbonyl compounds. A notable example is the enantioselective addition of diethylzinc (B1219324) to aldehydes. When coordinated to a zinc atom, the chiral ligand directs the addition of the ethyl group to one of the two enantiotopic faces of the aldehyde, leading to the formation of a chiral secondary alcohol with high enantiomeric excess (ee).

Research has shown that the reaction conditions, such as the choice of solvent and temperature, can significantly impact both the yield and the enantioselectivity of these additions. For instance, in the presence of titanium(IV) isopropoxide, fructose-derived β-amino alcohol ligands, which share structural similarities with prolinol derivatives, have been used to catalyze the addition of diethylzinc to benzaldehyde (B42025), yielding the (S)-enantiomer of 1-phenylpropan-1-ol with high conversion and enantioselectivity.

Another important carbon-carbon bond-forming reaction catalyzed by complexes of prolinol-derived ligands is the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde to produce β-nitroalcohols. Copper(II) complexes of chiral ligands derived from proline and binaphthol have been shown to effectively catalyze this transformation, affording the desired products in high yields and with excellent enantioselectivities, in some cases up to 94% ee.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Prolinol-Type Ligands

| Ligand Type | Metal | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Prolinol Derivative | Zn | Toluene | 0 | >95 | 98 (R) |

| Fructose-derived β-amino alcohol | Zn/Ti | Toluene | 0 | 99 | 92 (S) |

| Pinane-based tridentate ligand | Zn | Hexane | 25 | 90 | 99 (S) |

| Thiophene-derived amino alcohol | Zn | Toluene | 0 | 98 | >99 (R) |

Beyond controlling enantioselectivity, chiral ligands like this compound can also influence diastereoselectivity. In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, the chiral ligand can direct the reaction to favor the formation of one diastereomer over the others.

The synthesis of highly functionalized proline derivatives provides a relevant context for diastereoselective control. For example, cascade reactions involving copper(I)-catalyzed cycloadditions have been developed to produce new proline frameworks with high diastereoselectivity. bohrium.comnih.govmdpi.com While not directly employing the title compound as a catalyst, these studies underscore the importance of stereochemical control in building complex pyrrolidine (B122466) structures. The rigid conformation of ligands derived from the pyrrolidine scaffold plays a crucial role in establishing the stereochemistry of multiple centers in a single transformation. In such reactions, the catalyst's chiral environment interacts with the substrate's existing stereocenters to lower the energy of the transition state leading to a specific diastereomer. acs.org

Design Principles for Enhanced Chiral Induction

The development of more effective chiral ligands is an ongoing area of research, with several design principles guiding the synthesis of new catalysts based on the prolinol scaffold. A key strategy is the modular design of ligands, which allows for systematic modification of different parts of the molecule to fine-tune its steric and electronic properties.

One successful approach involves combining the proline scaffold with other privileged chiral structures, such as binaphthyl units. acs.org In these hybrid ligands, the stereofacial selection of the reaction can be controlled by the chiral diamine moiety derived from proline. The matching of the central chirality of the prolinol unit with the axial chirality of the binaphthyl group is often essential for achieving high stereoselectivity. acs.org

Furthermore, introducing specific substituents onto the ligand's framework can lead to dramatic changes in performance and can even switch the enantioselectivity of the reaction (enantioswitching). For example, the introduction of a trifluoromethyl group to a binaphthyl-proline hybrid ligand has been shown to reverse the facial selectivity in a copper-catalyzed Henry reaction, providing access to the opposite enantiomer of the product with equally high enantiomeric excess. acs.org This highlights the principle that subtle modifications to the ligand structure can create a distinct chiral pocket, thereby altering the non-covalent interactions that govern the stereochemical outcome.

Utility as a Chiral Building Block in Complex Molecule Synthesis

The pyrrolidine ring is a common structural motif in a vast number of biologically active natural products and pharmaceutical agents. unibo.it Consequently, enantiomerically pure pyrrolidine derivatives like this compound are valuable chiral building blocks. myuchem.comresearchgate.net They serve as versatile starting materials, incorporating their pre-defined stereochemistry into the final target molecule, thus simplifying complex synthetic routes.

The use of prolinol, a closely related analog, as a starting material in the synthesis of several approved drugs demonstrates the importance of this class of compounds as chiral intermediates. For instance, (S)-prolinol is a key precursor for Avanafil, a medication used to treat erectile dysfunction. nih.gov It is also utilized in the multi-step synthesis of Elbasvir, an antiviral drug for the treatment of hepatitis C. nih.gov In these syntheses, the pyrrolidine ring and its stereocenter are incorporated early in the process, and subsequent chemical transformations build the remainder of the complex drug molecule around this chiral core. The pharmaceutical industry's increasing demand for single-enantiomer drugs underscores the value of readily available and versatile chiral building blocks like this compound. nih.gov

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse compounds, known as chemical libraries, which can then be screened for biological activity. youtube.comcrsubscription.comyoutube.com The pyrrolidine scaffold is an attractive core structure for the creation of such libraries due to its conformational rigidity and the ability to introduce diverse substituents at multiple points.

Encoded combinatorial synthesis has been successfully used to prepare and screen libraries of highly functionalized pyrrolidines. nih.gov In this approach, a solid-phase synthesis strategy allows for the systematic combination of different building blocks to create a library of unique pyrrolidine derivatives. While this compound itself has not been explicitly detailed in large library syntheses, its structural motifs are prime candidates for such integration. The phenyl group, hydroxyl group, and the pyrrolidine nitrogen all represent points for diversification, allowing for the generation of a wide array of analogs. The creation of these focused libraries of chiral compounds is a critical step in the early stages of drug discovery for identifying novel and effective therapeutic agents.

Molecular Biological Activity and Mechanistic Elucidation

Molecular Interactions with Biological Targets

The biological activity of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol is determined by its interactions with specific macromolecules in the body. Its structure, containing both aromatic and heterocyclic motifs, allows for a range of potential interactions with enzymes and receptors. ontosight.ai

The compound's structure is suggestive of interactions with neurotransmitter receptors. Research indicates that this compound exhibits activity at key receptors within the central nervous system. It has been observed to act as a partial agonist at Dopamine (B1211576) D2 receptors and as an antagonist at Serotonin (B10506) 5-HT1A receptors in a dose-dependent manner. vulcanchem.com The affinity for these receptors is stereoselective, with the (R)-enantiomer showing significantly higher affinity than its (S)-isomer. vulcanchem.com This interaction with dopaminergic and serotonergic receptors is a known characteristic of many psychoactive compounds and is central to the compound's potential pharmacological profile. nih.govnih.gov

Table 1: Comparative Receptor Binding Affinities (IC₅₀)

| Receptor Subtype | (R)-Isomer (nM) | (S)-Isomer (nM) |

|---|---|---|

| Dopamine D₂ | 120 ± 15 | 450 ± 30 |

| 5-HT₁ₐ | 85 ± 10 | 220 ± 25 |

Through its interaction with D2 and 5-HT1A receptors, this compound can modulate dopaminergic and serotonergic neurotransmission, which are critical pathways for regulating mood, cognition, and behavior. vulcanchem.comnih.gov The compound serves as a precursor for other clinically relevant agents; for example, functionalization of its ethanol (B145695) backbone can yield selective serotonin reuptake inhibitors (SSRIs), and derivatization at the pyrrolidine (B122466) nitrogen can produce μ-opioid receptor agonists. vulcanchem.com This indicates that the core structure of this compound provides a versatile scaffold for interacting with various components of neurotransmitter systems.

Structure-Activity Relationship (SAR) Investigations

The specific biological effects of this compound are intrinsically linked to its chemical structure. Investigations into how modifications of this structure alter its activity provide insight into the key features governing its molecular interactions.

The stereochemistry of the compound is a critical determinant of its biological activity. The (R)-enantiomer displays a notably higher binding affinity for both Dopamine D2 and Serotonin 5-HT1A receptors compared to the (S)-enantiomer, as shown by its lower IC₅₀ values. vulcanchem.com This enantioselectivity arises because biological targets like receptors are themselves chiral, and the three-dimensional arrangement of the phenyl, hydroxyl, and pyrrolidinyl groups in the (R)-isomer allows for a more complementary fit into the receptor's binding site. unipa.it This enhanced affinity of the (R)-enantiomer corresponds with greater in vivo activity in murine models. vulcanchem.com

Table 2: Structure-Activity Relationships of Analogous Compounds

| Compound | Structural Variation | Key Pharmacological Change |

|---|---|---|

| (R)-1-Phenyl-2-piperidinyl-ethanol | Piperidine (B6355638) instead of pyrrolidine | Increased D₂ receptor selectivity |

| (R)-1-(4-Fluorophenyl) analog | Fluorine substitution at phenyl | Enhanced metabolic stability |

| (R)-2-(Morpholinyl) derivative | Oxygen-containing heterocycle | Reduced 5-HT₁ₐ affinity |

Mechanistic Basis for Observed Biological Activities of Pyrrolidine Scaffolds

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. frontiersin.orgresearchgate.net The unique structural properties of this five-membered nitrogen heterocycle, including its sp³-hybridized carbons and non-planar structure, allow for diverse three-dimensional arrangements that can be tailored to interact with specific biological targets. researchgate.netnih.gov This section delves into the molecular mechanisms that underpin the antimicrobial and anti-inflammatory properties of various pyrrolidine-containing compounds.

Molecular Mechanisms of Antimicrobial Effects

Pyrrolidine derivatives exert their antimicrobial effects through a variety of molecular mechanisms, primarily involving the inhibition of essential bacterial enzymes and the disruption of bacterial cell membranes. These targeted actions interfere with critical cellular processes, leading to the inhibition of bacterial growth or cell death.

One of the key strategies employed by pyrrolidine-based antimicrobials is the targeting of enzymes involved in the synthesis of the bacterial cell wall. nih.gov The integrity of the cell wall is crucial for bacterial survival, making its biosynthetic pathway an attractive target for antibiotic development. For instance, novel pyrrolidinedione-based compounds have been identified as reversible inhibitors of MurA, an essential enzyme in the early stages of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria. nih.gov These inhibitors have demonstrated effectiveness against both the wild-type enzyme and fosfomycin-resistant mutants, highlighting their potential to overcome existing resistance mechanisms. nih.gov Similarly, certain pyrrolidine-2,3-diones have been found to inhibit Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, another crucial enzyme in the final steps of peptidoglycan synthesis. nih.gov

Another significant molecular target for pyrrolidine derivatives is the bacterial DNA replication machinery. Some 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA supercoiling, replication, and segregation. frontiersin.org By targeting these enzymes, these compounds effectively halt bacterial proliferation.

Disruption of the bacterial cell membrane represents another important antimicrobial mechanism. Certain lipoguanidine compounds incorporating a pyrrolidine moiety have been designed to disrupt bacterial membranes. nih.govacs.org These amphiphilic molecules, with a positively charged guanidine (B92328) head and a lipophilic tail, can interact with the anionic components of bacterial membranes through electrostatic interactions, leading to membrane destabilization and increased permeability. nih.govacs.org This disruption can sensitize Gram-negative bacteria to other antibiotics, suggesting a potential role for these compounds as adjuvants in combination therapies. nih.gov The ability of some hydrophobic molecules to disrupt bacterial membranes further supports this mechanism as a viable antibacterial strategy. frontiersin.org

The tables below summarize the key molecular mechanisms and targeted bacterial enzymes for different classes of pyrrolidine derivatives.

Table 1: Molecular Mechanisms of Antimicrobial Pyrrolidine Scaffolds

| Mechanism of Action | Description | Pyrrolidine Scaffold Example |

| Enzyme Inhibition | Blocks the activity of essential bacterial enzymes, disrupting vital cellular processes. | Pyrrolidinediones, 1,2,4-oxadiazole pyrrolidines |

| Membrane Disruption | Interacts with and compromises the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. | Lipoguanidines with pyrrolidine moiety |

| Biofilm Eradication | Inhibits the formation and eradicates established bacterial biofilms, which are often resistant to conventional antibiotics. | Pyrrolidine-2,3-diones |

Table 2: Bacterial Enzyme Targets of Pyrrolidine Derivatives

| Enzyme Target | Function | Pyrrolidine Inhibitor Class | Bacterial Species |

| MurA | Catalyzes the first committed step in peptidoglycan biosynthesis. | Pyrrolidinediones | Gram-positive and Gram-negative bacteria |

| Penicillin-Binding Protein 3 (PBP3) | Involved in the final stages of peptidoglycan synthesis (cell division). | Pyrrolidine-2,3-diones | Pseudomonas aeruginosa |

| DNA Gyrase & Topoisomerase IV | Control DNA topology and are essential for DNA replication. | 1,2,4-oxadiazole pyrrolidines | E. coli |

Underlying Principles of Anti-inflammatory Actions

The anti-inflammatory properties of pyrrolidine scaffolds are largely attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression. nih.govahajournals.org

NF-κB is a transcription factor that, in its inactive state, is sequestered in the cytoplasm by inhibitory proteins called IκBs. nih.gov Upon stimulation by inflammatory signals, such as bacterial lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and cyclooxygenase-2 (COX-2). nih.govahajournals.orgnih.gov

Pyrrolidine dithiocarbamate (B8719985) (PDTC) is a well-studied pyrrolidine derivative that potently inhibits NF-κB activation. nih.govahajournals.org It has been shown to prevent the LPS-induced degradation of IκB, thereby blocking the nuclear translocation of NF-κB. ahajournals.org This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory mediators such as TNF-α, COX-2, and intercellular adhesion molecule-1 (ICAM-1). nih.gov By suppressing the expression of these key inflammatory molecules, PDTC and similar pyrrolidine compounds can effectively mitigate the inflammatory cascade. nih.gov

In addition to NF-κB inhibition, some pyrrolidine derivatives exert their anti-inflammatory effects through the direct inhibition of enzymes that produce inflammatory mediators. For example, certain pyrrolidine-2,5-dione derivatives have been shown to inhibit COX-2 and 5-lipoxygenase (5-LOX) enzymes. researchgate.net COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation, while 5-LOX is involved in the synthesis of leukotrienes, another class of pro-inflammatory molecules. researchgate.netnih.gov Ketorolac, a non-steroidal anti-inflammatory drug (NSAID) containing a pyrrole (B145914) ring (a related heterocyclic structure), also functions by inhibiting cyclooxygenase. nih.gov

The table below outlines the primary molecular mechanisms underlying the anti-inflammatory actions of pyrrolidine-containing compounds.

Table 3: Molecular Mechanisms of Anti-inflammatory Pyrrolidine Scaffolds

| Mechanism of Action | Description | Pyrrolidine Scaffold Example | Key Molecular Targets |

| NF-κB Pathway Inhibition | Prevents the activation and nuclear translocation of the NF-κB transcription factor, suppressing the expression of pro-inflammatory genes. | Pyrrolidine dithiocarbamate (PDTC) | IκB, NF-κB |

| Enzyme Inhibition | Directly inhibits the activity of enzymes responsible for synthesizing pro-inflammatory mediators. | Pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol. Methods such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) are commonly employed to model the molecule's structure, electronic charge distribution, and energetic characteristics. nih.govasrjetsjournal.org These calculations provide a detailed picture of bond lengths, angles, and the distribution of electrons, which are crucial for understanding the molecule's stability and reactivity. asrjetsjournal.orgnih.gov The resulting data, including parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, help in predicting the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Quantum Chemical Descriptors for a Phenyl-pyrrolidine Scaffold This table presents hypothetical data representative of what a DFT calculation might yield for a molecule like this compound, based on studies of similar compounds.

| Descriptor | Value | Significance |

| Total Energy (Hartree) | -655.123 | Overall thermodynamic stability |

| HOMO Energy (eV) | -6.21 | Electron-donating ability |

| LUMO Energy (eV) | -0.15 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 6.06 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 2.18 | Molecular polarity |

| Electron Affinity (eV) | 0.45 | Ability to accept an electron |

| Ionization Potential (eV) | 6.55 | Energy required to remove an electron |

The flexibility of this compound, arising from the rotatable bonds connecting the phenyl, ethanol (B145695), and pyrrolidine (B122466) moieties, means it can exist in multiple conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) and to map the potential energy surface (PES) that governs their interconversion.

By systematically rotating key dihedral angles and calculating the corresponding energy, a detailed energy landscape can be constructed. This landscape reveals the low-energy, thermodynamically preferred conformers and the energy barriers that separate them. Such analyses show that intramolecular hydrogen bonding, typically between the hydroxyl group and the pyrrolidine nitrogen, plays a critical role in stabilizing specific conformations.

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Time-dependent DFT (TD-DFT) calculations can further predict electronic transitions, providing theoretical Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral features to corresponding molecular motions or electronic transitions.

Molecular Dynamics Simulations of Ligand-Biomacromolecule Complexes

To understand how this compound might interact with biological targets such as proteins or enzymes, Molecular Dynamics (MD) simulations are employed. nih.govresearchgate.net These simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex.

An MD simulation begins with a starting structure, often derived from computational docking, which is then placed in a simulated physiological environment (e.g., a water box with ions). nih.gov The system's evolution is calculated by solving Newton's equations of motion, using a force field (e.g., CHARMM, AMBER) to define the interatomic forces. Over simulation timespans of nanoseconds to microseconds, MD can reveal:

The stability of the ligand in the binding pocket.

Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over time.

Conformational changes in both the ligand and the protein upon binding.

The influence of solvent molecules on the binding interaction. researchgate.net

Analysis of the MD trajectory, including metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), helps to quantify the stability and flexibility of the complex.

Computational Docking for Binding Site Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govnih.gov For this compound, docking studies can screen potential biological targets and identify the most likely binding site on a protein's surface. The process involves sampling a large number of possible conformations of the ligand within the target's binding site and scoring each pose using a scoring function, which estimates the binding free energy.

Docking scores provide a quantitative estimation of binding affinity (e.g., in kcal/mol), allowing for the ranking of different ligands or different binding poses of the same ligand. nih.gov The resulting models highlight key amino acid residues that form crucial interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the phenyl and pyrrolidinyl groups, guiding further investigation into the molecule's mechanism of action. mdpi.com

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis of amino alcohols like this compound. diva-portal.orgnih.govnih.gov By modeling the potential energy surface of a chemical reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. DFT calculations are used to locate these transient structures and compute their energies. nih.gov This modeling can, for instance, elucidate the stereoselectivity of a synthesis by comparing the activation energies of pathways leading to different stereoisomers. nih.govresearchgate.net Understanding the geometry of the transition state provides critical insights into how catalysts or reaction conditions influence the outcome of the synthesis. researchgate.net

Predictive Models for Structure-Activity Relationships and De Novo Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. pensoft.netmdpi.com For a class of molecules including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.

In a typical 2D or 3D-QSAR study, molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters) are calculated for a set of related compounds with known activities. researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that links these descriptors to the observed activity. nih.gov